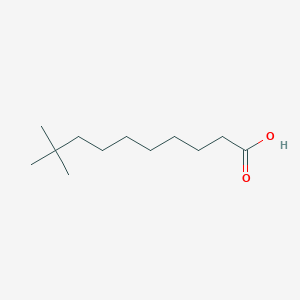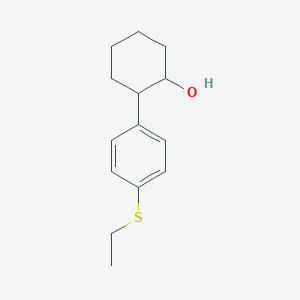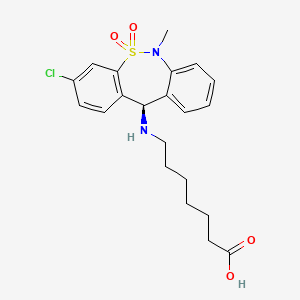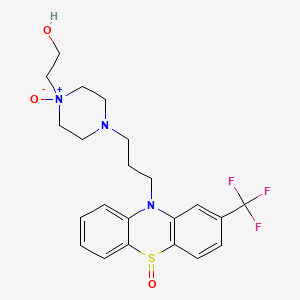
Fluphenazine N4-Oxide Sulphoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluphenazine N4-Oxide Sulphoxide is a derivative of fluphenazine, a typical antipsychotic medication used primarily in the treatment of chronic psychoses such as schizophrenia. The compound is characterized by its molecular formula C22H26F3N3O3S and a molecular weight of 469.52 g/mol . It is known for its role as an impurity reference material in neurochemical research .
Méthodes De Préparation
The synthesis of Fluphenazine N4-Oxide Sulphoxide involves the oxidation of fluphenazine. One method includes using potassium hydrogenperoxomonosulfate as an oxidant . The reaction conditions typically involve maintaining a controlled environment to ensure the precise formation of the sulfoxide derivative.
Analyse Des Réactions Chimiques
Fluphenazine N4-Oxide Sulphoxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of fluphenazine.
Reduction: It can be reduced back to its parent compound, fluphenazine.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium hydrogenperoxomonosulfate and reducing agents such as sodium borohydride. The major products formed from these reactions include fluphenazine and its other derivatives .
Applications De Recherche Scientifique
Fluphenazine N4-Oxide Sulphoxide is primarily used in neurochemical research as a reference material. It helps in the accurate analysis and quantification of fluphenazine and its metabolites in biological samples . The compound is also used in studies investigating the distribution and metabolism of fluphenazine in various tissues, including the brain . Additionally, it serves as a tool in the development of analytical methods for the detection and quantification of antipsychotic drugs .
Mécanisme D'action
The mechanism of action of Fluphenazine N4-Oxide Sulphoxide is related to its parent compound, fluphenazine. Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing psychotic symptoms . The N4-Oxide Sulphoxide derivative is believed to have a similar mechanism, although its exact molecular targets and pathways are less well-defined .
Comparaison Avec Des Composés Similaires
Fluphenazine N4-Oxide Sulphoxide can be compared with other fluphenazine derivatives, such as:
Fluphenazine Decanoate: A long-acting injectable form used for sustained release.
Fluphenazine Hydrochloride: The standard oral form of the medication.
Fluphenazine Sulfoxide: Another oxidized form of fluphenazine.
The uniqueness of this compound lies in its specific oxidized structure, which makes it valuable for certain types of neurochemical research .
Propriétés
Formule moléculaire |
C22H26F3N3O3S |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-[1-oxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)32(21)31)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
Clé InChI |
GOEZDFPKTBZVIW-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




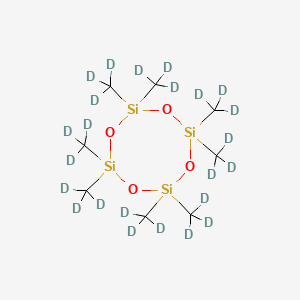
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)
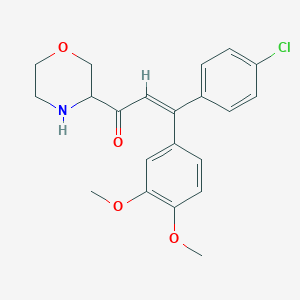

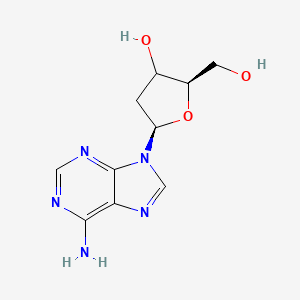

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
